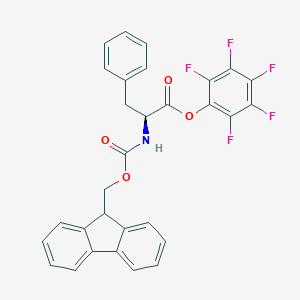

Fmoc-Phe-OPfp

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20F5NO4/c31-23-24(32)26(34)28(27(35)25(23)33)40-29(37)22(14-16-8-2-1-3-9-16)36-30(38)39-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,36,38)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHPSOMXNCTXPK-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369827 | |

| Record name | Fmoc-Phe-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86060-92-6 | |

| Record name | Fmoc-Phe-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-a-Fmoc-L-phenylalanin pentafluorphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Role of Fmoc-Phe-OPfp in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of peptide synthesis, the pursuit of efficiency, purity, and reliability is paramount. Nα-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester (Fmoc-Phe-OPfp) has emerged as a critical reagent in solid-phase peptide synthesis (SPPS), offering significant advantages in the incorporation of the phenylalanine residue. This in-depth technical guide elucidates the core principles of this compound, its mechanism of action, and its strategic application in the synthesis of therapeutic peptides and other bioactive molecules. We present a comparative analysis of its performance against other common coupling reagents, detailed experimental protocols for its use, and a discussion of its relevance in drug development, exemplified by the synthesis of opioid peptides like Leu-enkephalin.

Introduction to this compound

This compound is a pre-activated derivative of the amino acid L-phenylalanine, designed for use in Fmoc-based solid-phase peptide synthesis (SPPS).[1] The molecule consists of three key components:

-

L-Phenylalanine: The amino acid to be incorporated into the growing peptide chain.

-

Fmoc (9-Fluorenylmethoxycarbonyl) Group: A base-labile protecting group attached to the α-amino group of phenylalanine. This group prevents unwanted side reactions during the coupling process and is selectively removed under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2]

-

OPfp (Pentafluorophenyl Ester) Group: A highly reactive activating group attached to the carboxyl group of phenylalanine. The five fluorine atoms on the phenyl ring are strongly electron-withdrawing, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain.[3] This results in rapid and efficient peptide bond formation.[1]

The chemical structure of this compound is central to its utility, providing a stable, crystalline solid that is highly reactive under standard SPPS coupling conditions.[4]

The Mechanism of Action in Peptide Synthesis

The use of this compound in SPPS follows the standard cycle of deprotection and coupling. The pentafluorophenyl ester serves as an excellent leaving group, facilitating a rapid and efficient acylation of the N-terminal amine of the peptide chain attached to the solid support.[1]

The key advantages of using a pre-activated pentafluorophenyl ester like this compound include:

-

High Reactivity and Fast Coupling Kinetics: Kinetic studies have shown that pentafluorophenyl esters react significantly faster than other active esters like p-nitrophenyl (ONp) or pentachlorophenyl (OPCP) esters. The relative coupling rate of OPfp has been reported to be substantially higher, which is beneficial for minimizing side reactions.[5]

-

Reduced Risk of Racemization: The high reactivity of the OPfp ester allows for shorter coupling times, which can minimize the risk of racemization, particularly for sensitive amino acids.[6]

-

Stability: Fmoc-amino acid-OPfp esters are generally stable, crystalline solids that can be stored for extended periods without significant degradation, making them convenient for both manual and automated peptide synthesis.[6]

Performance and Quantitative Data

| Coupling Reagent/Method | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization | Key Considerations |

| This compound | Pre-activated Ester | 15-60 minutes | >99 | >95 | Very Low | Highly reactive and stable. Can be used without additional coupling reagents. Addition of HOBt can further enhance reactivity.[6][7] |

| HATU/DIPEA | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low | Considered a gold standard for difficult couplings due to high reactivity. More expensive.[7] |

| HBTU/DIPEA | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low | A cost-effective and reliable option for standard couplings.[7] |

| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >97 | >90 | Low | A widely used and cost-effective method. Slower reaction kinetics.[7][8] |

Note: The data presented is compiled from various sources for illustrative purposes and actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

The following section provides a detailed, generalized protocol for the manual solid-phase synthesis of a peptide incorporating a phenylalanine residue using this compound.

Materials and Reagents

-

Fmoc-protected amino acid-loaded resin (e.g., Fmoc-Leu-Wang resin)

-

This compound

-

Other required Fmoc-amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

-

Solid-phase synthesis reaction vessel

-

Shaker or agitator

Synthesis Cycle

The synthesis is performed in a cyclical manner, with each cycle consisting of a deprotection step followed by a coupling step.

-

Place the desired amount of resin in the reaction vessel.

-

Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to ensure the complete removal of piperidine and the dibenzofulvene-piperidine adduct.

-

In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) in DMF.

-

Add the this compound solution to the deprotected resin in the reaction vessel.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

To monitor the completion of the coupling reaction, a small sample of the resin can be taken for a Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction.

-

After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Repeat the deprotection (Step 2) and coupling (Step 3, using the appropriate Fmoc-amino acid and a suitable in-situ coupling reagent like HBTU or HATU, or another Fmoc-amino acid-OPfp ester) for each subsequent amino acid in the desired peptide sequence.

Final Deprotection, Cleavage, and Peptide Precipitation

-

After the final coupling step, perform a final Fmoc deprotection as described in Step 2.

-

Wash the resin with DMF, followed by DCM, and dry the resin under a vacuum.

-

Add the cleavage cocktail to the resin and agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Visualization of Workflows

General Fmoc-SPPS Cycle

References

- 1. researchgate.net [researchgate.net]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bachem.com [bachem.com]

- 5. Pain Transmission Pathway – Opioid Peptides [sites.tufts.edu]

- 6. chempep.com [chempep.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to Fmoc-L-Phenylalanine Pentafluorophenyl Ester (Fmoc-Phe-OPfp)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester (Fmoc-Phe-OPfp), a critical reagent in the field of peptide chemistry. It details the compound's chemical and physical properties, structure, and its application in solid-phase peptide synthesis (SPPS), offering in-depth experimental protocols for its use.

Core Chemical and Physical Properties

This compound is an activated amino acid derivative designed for efficient peptide synthesis.[1][2] The pentafluorophenyl (OPfp) ester group serves as an excellent leaving group, facilitating rapid and efficient amide bond formation with the free N-terminal amine of a growing peptide chain, even with sterically hindered amino acids.[3] Its high purity is crucial for minimizing side-product formation and simplifying the purification of the final peptide.[3]

Quantitative physical and chemical data are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 86060-92-6 | [1][4] |

| Molecular Formula | C₃₀H₂₀F₅NO₄ | [1][4][5] |

| Molecular Weight | 553.48 g/mol | [6] |

| 553.5 g/mol | [1][4] | |

| Melting Point | 149-151 °C | |

| Appearance | White solid | [7] |

| Purity (Assay) | ≥96.0% | |

| Solubility | Soluble in DMSO (≥58.1 mg/mL) and Ethanol (≥2.64 mg/mL with warming). Insoluble in water. | [1] |

| Storage Conditions | Store at -20°C or 2-8°C. Keep container tightly sealed in a dry, well-ventilated place. | [1] |

Chemical Structure and Identifiers

The structure of this compound combines the L-phenylalanine amino acid with two key functional groups: the N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group and the C-terminal pentafluorophenyl (OPfp) activating ester.

-

IUPAC Name: (2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate[4][5]

-

SMILES String: C1=CC=C(C=C1)C--INVALID-LINK--NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35[4]

-

InChI Key: WKHPSOMXNCTXPK-QFIPXVFZSA-N[4]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone reagent for the Fmoc/tBu strategy in solid-phase peptide synthesis.[] The Fmoc group provides a base-labile protecting group for the α-amino group, allowing for its removal under mild conditions that do not affect acid-labile side-chain protecting groups.[9] The OPfp ester is a pre-activated carboxylic acid, meaning it can react directly with a primary amine without the need for in situ coupling reagents like DCC or HBTU, although additives can be used to accelerate the reaction.[10][11]

The general workflow for incorporating a phenylalanine residue using this compound into a peptide chain immobilized on a solid support is a two-stage process: Fmoc deprotection of the resin-bound peptide, followed by coupling with this compound.

Experimental Protocols

The following protocols are generalized for manual solid-phase peptide synthesis on a standard resin (e.g., Rink Amide, Wang). Quantities and volumes should be scaled according to the resin's loading capacity and the synthesis scale.

This procedure removes the Fmoc protecting group from the N-terminus of the resin-bound peptide, exposing a free amine for the subsequent coupling reaction.[9][12]

Materials:

-

Fmoc-protected peptide-resin

-

Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

-

DMF, peptide synthesis grade

-

Reaction vessel suitable for SPPS

Methodology:

-

Resin Swelling: If starting from a dry state, swell the peptide-resin in DMF (approx. 10 mL per gram of resin) for 30-60 minutes. Drain the solvent.[13]

-

First Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate the mixture gently (e.g., using a shaker or bubbling with nitrogen) for 3-5 minutes at room temperature.[9][12]

-

Drain: Drain the deprotection solution.

-

Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for 10-20 minutes at room temperature.[12][14]

-

Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[10]

-

Confirmation (Optional): Perform a Kaiser test on a few resin beads. A positive result (dark blue beads) confirms the presence of a free primary amine.[9]

This procedure describes the coupling of the pre-activated this compound to the newly exposed N-terminal amine on the resin.

Materials:

-

Deprotected peptide-resin (from Protocol 4.1)

-

This compound

-

DMF, peptide synthesis grade

-

Optional Additive: 1-Hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt/Dhbt-OH)[10]

-

Reaction vessel suitable for SPPS

Methodology:

-

Prepare Coupling Solution: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) in DMF. If used, also dissolve an additive like HOOBt (1 equivalent) in this solution.[10]

-

Add to Resin: Add the coupling solution to the washed, deprotected peptide-resin.

-

Reaction: Agitate the reaction mixture at room temperature. The reaction time can vary from 1 hour to overnight, depending on the sequence's steric hindrance.[10]

-

Monitoring: Reaction completion can be monitored by taking a few resin beads and performing a Kaiser test. A negative result (yellow/colorless beads) indicates that all free amines have reacted and the coupling is complete.[13]

-

Washing: Once the reaction is complete, drain the coupling solution. Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.[10] The resin is now ready for the next deprotection cycle.

Workflow Visualization

The cyclical nature of solid-phase peptide synthesis using this compound is illustrated below. The process begins with an N-terminally deprotected peptide attached to a solid support, ready for the coupling step.

References

- 1. apexbt.com [apexbt.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C30H20F5NO4 | CID 2733280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pschemicals.com [pschemicals.com]

- 6. scbt.com [scbt.com]

- 7. chemimpex.com [chemimpex.com]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. chempep.com [chempep.com]

- 12. peptide.com [peptide.com]

- 13. benchchem.com [benchchem.com]

- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine Pentafluorophenyl Ester: A Technical Guide for Researchers

An in-depth examination of the synthesis, function, and application of a key reagent in modern peptide chemistry.

This technical guide provides a comprehensive overview of N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester (Fmoc-Phe-OPfp), a critical building block for researchers, scientists, and professionals in drug development. This document details its core function as a highly efficient acylating agent in peptide synthesis, presents quantitative data on its performance, and offers detailed experimental protocols for its application.

Core Function and Applications

N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester is an activated amino acid derivative widely employed in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The primary function of this compound is to facilitate the formation of a peptide (amide) bond between the L-phenylalanine residue and the free amino group of a growing peptide chain.[1][2]

The key to its efficacy lies in the pentafluorophenyl (Pfp) ester group. The five highly electronegative fluorine atoms on the phenyl ring make the Pfp group an excellent leaving group, thus activating the carbonyl group of the Fmoc-protected phenylalanine for nucleophilic attack by an amine.[3] This high reactivity allows for rapid and efficient coupling reactions, often leading to high yields and purity of the desired peptide.[3][4]

The use of this compound and other Pfp esters offers several advantages over other coupling reagents:

-

High Reactivity and Efficiency: Pfp esters are highly effective acylating agents, leading to rapid amide bond formation.[5]

-

Reduced Racemization: The use of pre-formed activated esters like this compound can minimize racemization, particularly for sensitive amino acids like histidine and cysteine.

-

Stability: Pfp esters exhibit greater stability towards spontaneous hydrolysis compared to other active esters, such as succinimidyl esters.[1]

-

Versatility: This reagent is suitable for both manual and automated peptide synthesis.

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is a base-labile protecting group. It remains stable during the coupling reaction and can be selectively removed under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), allowing for the stepwise elongation of the peptide chain.[6][7]

Quantitative Data

The efficiency of Fmoc-amino acid pentafluorophenyl esters in peptide synthesis has been demonstrated in various studies. The following tables summarize key quantitative data related to their performance.

| Parameter | Value | Conditions | Reference |

| Coupling Time | 1-2 hours | Standard SPPS | [8] |

| Coupling Efficiency | >99% | Can be accelerated with HOBt | [8] |

| Racemization (His) | <0.5% | Fmoc-His(Trt)-OPfp | [8] |

| Racemization (Cys) | <1% | Fmoc-Cys(Trt)-OPfp | [8] |

Table 1: Performance Metrics of Fmoc-Amino Acid-OPfp Esters in SPPS.

| Coupling Reagent/Method | Typical Coupling Time | Coupling Efficiency | Notes | Reference |

| Fmoc-AA-OPfp | 1-2 hours | >99% | Can be accelerated with the addition of HOBt. | [8] |

| HBTU/DIPEA | 20-60 minutes | >99% | Can cause racemization with sensitive amino acids. | [8] |

| DIC/HOBt | 1-3 hours | >98% | A widely used and cost-effective method. | [8] |

| HATU/DIPEA | 5-20 minutes | >99.5% | Very fast and efficient, but can be more expensive. | [8] |

Table 2: Comparison of Coupling Reagents in SPPS.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in peptide synthesis. The following protocols provide a framework for its use in both solid-phase and flow-synthesis systems.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual incorporation of an Fmoc-L-phenylalanine residue into a growing peptide chain on a solid support.

Materials:

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Fmoc-L-phenylalanine pentafluorophenyl ester (this compound)

-

1-Hydroxybenzotriazole (HOBt) (optional, as an additive)

-

Dichloromethane (DCM)

-

Methanol

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine/DMF and agitate for an additional 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times).

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (2-3 equivalents relative to resin loading) in DMF. If using, add HOBt (2-3 equivalents).

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature. A Kaiser test can be performed to monitor the completion of the reaction.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as described in step 2.

-

Resin Washing and Drying: Wash the resin sequentially with DMF, DCM, and methanol. Dry the resin under vacuum.

-

Cleavage and Deprotection:

-

Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

-

Dry the crude peptide pellet under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Protocol 2: Flow Synthesis of a Dipeptide using this compound

This protocol describes a continuous flow system for the synthesis of a dipeptide, demonstrating the utility of Pfp esters in modern synthesis technologies.[4]

Materials:

-

Fmoc-L-phenylalanine pentafluorophenyl ester (this compound)

-

Amino acid tert-butyl ester (e.g., H-Ala-OtBu)

-

Tetrahydrofuran (THF), anhydrous

-

Flow chemistry system with two plunger pumps and a cartridge reactor

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)-polymer packed in the cartridge

Procedure:

-

Solution Preparation:

-

Prepare a solution of this compound (0.5 mmol) in anhydrous THF (5 mL) in a suitable vial (Solution A).

-

Prepare a solution of the amino acid tert-butyl ester (e.g., H-Ala-OtBu, 0.55 mmol) in anhydrous THF (5 mL) in a separate vial (Solution B).

-

-

Flow System Setup:

-

Equip the first plunger pump with the vial containing Solution A.

-

Equip the second plunger pump with the vial containing Solution B.

-

Connect the outlets of both pumps to a T-mixer, and the outlet of the mixer to the DBU-polymer packed cartridge.

-

-

Reaction Execution:

-

Set the flow rate for both pumps to deliver the solutions to the T-mixer, where they will combine and enter the cartridge. The reaction solution flows through the cartridge where the peptide bond is formed.

-

-

Product Collection and Work-up:

-

Collect the eluent from the cartridge.

-

Remove the THF using a rotary evaporator.

-

The resulting crude dipeptide can then be purified using standard chromatographic techniques.

-

Visualizing the Workflow

Diagrams illustrating the key processes in peptide synthesis provide a clear understanding of the experimental flow.

Solid-Phase Peptide Synthesis (SPPS) Workflow.

Flow Synthesis of a Dipeptide.

Conclusion

N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester is a highly valuable and versatile reagent in modern peptide chemistry. Its high reactivity, stability, and the ability to minimize side reactions make it an excellent choice for the synthesis of a wide range of peptides, from simple dipeptides to complex biomolecules. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and scientists, enabling the efficient and successful application of this powerful synthetic tool in their drug discovery and development endeavors.

References

- 1. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 2. pschemicals.com [pschemicals.com]

- 3. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Role of Pentafluorophenyl Esters in Solid-Phase Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide science, enabling the creation of complex peptide chains for a vast array of applications, from therapeutic drug development to fundamental biological research. The efficiency and fidelity of peptide bond formation are paramount to the success of SPPS. Among the diverse activating agents available, pentafluorophenyl (PFP) esters of Nα-protected amino acids have carved out a significant niche, offering a compelling combination of high reactivity, stability, and suppression of common side reactions. This technical guide provides an in-depth exploration of the core principles, quantitative performance, and practical application of PFP esters in SPPS.

Core Principles of Pentafluorophenyl Ester Activation

The efficacy of pentafluorophenyl esters in promoting amide bond formation stems from the potent electron-withdrawing nature of the pentafluorophenyl group. This property renders the ester's carbonyl carbon highly electrophilic and thus susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain. The pentafluorophenolate anion that is subsequently released is an excellent leaving group, further driving the reaction to completion. This mechanism allows for rapid and efficient peptide coupling under mild conditions.[1][2][3]

The use of pre-formed, stable PFP esters of Fmoc- or Boc-protected amino acids is a key strategy in SPPS. These activated esters are often stable, crystalline solids that can be prepared in advance, purified, and stored, which is a significant advantage over in-situ activation methods where the activating agent is introduced directly into the reaction vessel.[3][4] This pre-activation approach minimizes the exposure of the growing peptide chain to potentially harsh coupling reagents, thereby reducing the risk of side reactions.[3]

Quantitative Performance Analysis

Pentafluorophenyl esters consistently demonstrate superior performance in terms of reaction kinetics and coupling efficiency when compared to other active esters and even some onium salt-based reagents.

Table 1: Comparative Coupling Rates of Active Esters

| Active Ester | Abbreviation | Relative Coupling Rate |

| Pentafluorophenyl Ester | OPfp | 111 |

| Pentachlorophenyl Ester | OPcp | 3.4 |

| p-Nitrophenyl Ester | ONp | 1 |

Data compiled from kinetic studies demonstrating the significantly faster coupling rates of PFP esters.[1][5]

Table 2: Performance Comparison of PFP Esters with Common Coupling Reagents

| Coupling Reagent/Method | Typical Coupling Time | Typical Efficiency | Racemization Potential | Key Considerations |

| Pentafluorophenyl (PFP) Esters | 15-60 minutes | >99% | Very Low | Excellent for sterically hindered couplings; stable as solids. [4] |

| HBTU/DIPEA | 20-60 minutes | >99% | Moderate | Widely used and effective, but can cause racemization with sensitive amino acids. |

| HATU/DIPEA | 5-20 minutes | >99.5% | Low | Very fast and highly efficient, but more expensive. |

| DIC/HOBt | 1-3 hours | >98% | Low | Cost-effective and widely used method. |

This table provides a comparative overview of PFP esters against other common coupling reagents used in SPPS.[4]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Amino Acid Pentafluorophenyl Esters

This protocol describes a general method for the synthesis of Fmoc-amino acid PFP esters using dicyclohexylcarbodiimide (DCC) as the coupling agent.

Materials:

-

Fmoc-protected amino acid (1.0 eq)

-

Pentafluorophenol (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the Fmoc-amino acid and pentafluorophenol in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC to the cooled solution and stir for 1 hour at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 3-5 hours.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

-

Evaporate the THF under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

-

Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain the pure Fmoc-amino acid PFP ester.

Protocol 2: Standard Coupling Cycle in SPPS using Fmoc-Amino Acid PFP Esters

This protocol outlines a typical cycle for coupling an Fmoc-amino acid PFP ester to a resin-bound peptide.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-amino acid pentafluorophenyl ester (3.0 eq relative to resin loading)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.

-

Washing: Wash the resin thoroughly with DMF (5 times) followed by DCM (3 times) and then DMF (3 times) to remove residual piperidine.

-

Coupling: Dissolve the Fmoc-amino acid PFP ester in DMF and add it to the swollen, deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours. For sterically hindered amino acids, the coupling time may be extended.

-

Monitoring Coupling Completion: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A blue/purple color indicates an incomplete reaction, while a yellow/colorless result signifies completion.[4]

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.

-

Proceed to the next deprotection and coupling cycle.

Protocol 3: Ninhydrin (Kaiser) Test for Monitoring Coupling Completion

This colorimetric test is a rapid and reliable method to qualitatively assess the completion of a coupling reaction in SPPS.[4]

Reagents:

-

Solution A: 5% (w/v) ninhydrin in ethanol

-

Solution B: 80% (w/v) phenol in ethanol

-

Solution C: 2% (v/v) of 0.001M aqueous KCN in pyridine

Procedure:

-

Take a small sample of the resin beads (a few beads) from the reaction vessel after the coupling step.

-

Wash the beads thoroughly with DMF and then DCM to remove any unreacted reagents.

-

Add 2-3 drops of each of Solution A, Solution B, and Solution C to the resin beads in a small test tube.

-

Heat the test tube at 100°C for 3-5 minutes.

-

Observe the color of the beads and the solution.

-

Positive Result (Incomplete Coupling): A deep blue or purple color indicates the presence of free primary amines.

-

Negative Result (Complete Coupling): A yellow or colorless solution indicates the absence of free primary amines and a successful coupling reaction.[4]

-

Mandatory Visualizations

References

The Strategic Advantage of Pre-activated Fmoc-Amino Acids in Peptide Synthesis: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, the quest for efficiency, purity, and success in peptide synthesis is paramount. While the Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) strategy is a well-established cornerstone, the method of carboxyl group activation presents a critical bifurcation point: in situ activation versus the use of pre-activated amino acid derivatives. This technical guide delves into the core advantages of employing pre-activated Fmoc-amino acids, offering a comprehensive overview of their impact on reaction kinetics, side reaction mitigation, and overall synthesis outcomes.

The conventional approach to peptide bond formation involves the in situ activation of the C-terminal carboxyl group of an incoming Fmoc-amino acid using a coupling reagent just prior to its introduction to the resin-bound peptide chain.[1][2] While effective, this method can be susceptible to side reactions and may be inefficient for challenging sequences. An alternative and often superior strategy involves the use of pre-activated Fmoc-amino acids. These are stable, isolable derivatives, such as active esters or acid fluorides, that do not require an additional activation step before coupling.[3][4] This seemingly subtle shift in methodology offers significant advantages in terms of reaction speed, efficiency, and the suppression of undesirable side products.

Core Advantages of Pre-activation

The use of pre-activated Fmoc-amino acids provides several key benefits over traditional in situ activation methods, primarily centered on enhanced reactivity, faster kinetics, and a significant reduction in common side reactions that plague peptide synthesis.

Enhanced Coupling Efficiency and Speed, Especially for Hindered Systems

One of the most significant advantages of pre-activated species is their heightened reactivity, which translates to faster and more complete coupling reactions. This is particularly crucial when incorporating sterically hindered amino acids, such as α,α-disubstituted residues (e.g., Aib, α-aminoisobutyric acid), where standard in situ methods often fail or require extended reaction times.[3][5]

Fmoc-Amino Acid Fluorides: These derivatives are exceptionally reactive, largely due to the small size and high electronegativity of the fluoride leaving group.[5] This allows for rapid acylation even with bulky amino components. Syntheses that were previously inaccessible by standard solid-phase methods, such as those involving multiple consecutive Aib residues, have been successfully achieved using Fmoc-amino acid fluorides with remarkably short coupling times.[5]

Fmoc-Amino Acid Pentafluorophenyl (OPfp) Esters: These are another class of highly reactive, yet stable and isolable, active esters.[4][6] They are routinely used in automated SPPS and can lead to rapid coupling, with microwave-assisted syntheses achieving completion in as little as 30-45 seconds.[4][7]

Mitigation of Racemization

Racemization of the chiral α-carbon is a critical issue in peptide synthesis, as it leads to the formation of diastereomeric impurities that are often difficult to separate from the target peptide. The activation step is the primary source of racemization.[8][9] Pre-activated esters with well-defined structures and moderate reactivity play a crucial role in suppressing this side reaction.[10]

The mechanism of racemization involves the abstraction of the α-proton from the activated amino acid, which is facilitated by the electron-withdrawing nature of the activating group.[11] Using stable, pre-formed active esters can minimize the exposure of the activated amino acid to the basic conditions that promote proton abstraction, thereby reducing the extent of epimerization.[12] Fmoc-amino acid OPfp esters, for instance, are particularly useful in applications where racemization is a concern.[13] Studies have shown that racemization can be kept to 0.4% or less per synthesis cycle under optimized conditions.[9]

Suppression of Side Reactions

Beyond racemization, in situ activation can lead to several other undesirable side reactions. The use of pre-activated derivatives can circumvent many of these issues.

-

Guanidinylation: Uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can react with the free N-terminal amine of the peptide chain, forming an irreversible guanidine cap that terminates the synthesis. This can be avoided by pre-activating the Fmoc-amino acid with the reagent before its addition to the resin, a step that is inherent when using pre-activated species.[14]

-

Nitrile Formation: When coupling Asparagine (Asn) and Glutamine (Gln) using standard carbodiimide-based activators, a common side reaction is the dehydration of the side-chain amide to a nitrile. Using pre-activated OPfp esters of Fmoc-Asn and Fmoc-Gln avoids this problem.[6]

-

N-acylurea Formation: A classic side reaction with carbodiimide reagents (e.g., DCC, DIC) is the formation of an N-acylurea byproduct, which is unreactive and contaminates the final product. Using pre-formed active esters eliminates the presence of the carbodiimide during the coupling step, thus preventing this side reaction.

Quantitative Performance Comparison

The selection of a coupling strategy often involves a trade-off between speed, cost, and purity. The following tables summarize quantitative data collated from various studies to provide a representative overview of the performance differences.

| Activation Method | Key Feature | Coupling Time | Racemization Risk | Suitability for Hindered Residues | Reference |

| In Situ (e.g., HATU/DIEA) | High reactivity, common in automated synthesis | 30-60 min | Moderate to High (esp. for Cys, His) | Good | [2][8] |

| In Situ (e.g., DIC/Oxyma) | Cost-effective, lower racemization | 1-2 hours | Low | Moderate | [15] |

| Pre-activated (Fmoc-AA-F) | Extremely high reactivity | < 45 min | Low | Excellent | [5] |

| Pre-activated (Fmoc-AA-OPfp) | Stable, isolable, highly reactive | 30-45 sec (microwave) to 1-2 hours | Low | Good | [6][7] |

| Side Reaction | In Situ Activation Risk | Pre-activated Species Advantage | Reference |

| Racemization | Present, dependent on reagent and base | Significantly reduced, especially with active esters | [8][13] |

| Guanidinylation (Uronium Reagents) | High, if pre-activation time is insufficient | Eliminated, as no free coupling reagent contacts the resin | |

| Nitrile Formation (Asn/Gln) | High with carbodiimides | Avoided with OPfp esters | [6] |

| N-acylurea Formation (Carbodiimides) | Present | Eliminated | [16] |

Key Chemical Pathways and Workflows

To visualize the concepts discussed, the following diagrams illustrate the core chemical processes.

Experimental Protocols

The following protocols provide a generalized methodology for the use of pre-activated Fmoc-amino acids in solid-phase peptide synthesis.

Protocol 1: Coupling Using Fmoc-Amino Acid Fluorides

This protocol is particularly effective for coupling sterically hindered amino acids.

-

Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat the treatment for an additional 15 minutes to ensure complete Fmoc group removal.

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min), followed by dichloromethane (DCM) (3 x 1 min), and finally DMF (3 x 1 min).

-

Coupling: a. Dissolve the Fmoc-amino acid fluoride (2-3 equivalents relative to resin loading) in DCM. b. Add N,N-diisopropylethylamine (DIEA) (2-3 equivalents) to the solution. c. Immediately add the solution to the deprotected resin. d. Agitate the mixture at room temperature. For standard amino acids, 30-45 minutes is often sufficient. For hindered residues, a double coupling of 45 minutes each may be employed.[5]

-

Monitoring and Washing: Monitor the reaction completion using a Kaiser test. Once the test is negative (indicating no free amines), wash the resin as described in step 3.

-

Chain Elongation: Repeat the deprotection-coupling cycle for the subsequent amino acids in the sequence.

Protocol 2: Coupling Using Fmoc-Amino Acid Pentafluorophenyl (OPfp) Esters

This protocol is suitable for general SPPS and is advantageous for automated synthesis and for amino acids prone to side reactions.

-

Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

-

Coupling: a. Suspend the deprotected resin in DMF (approx. 10 mL per gram of resin). b. In a separate vial, dissolve the Fmoc-amino acid OPfp ester (3 equivalents) and an additive such as N-hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) (1-3 equivalents) in DMF.[13] The additive accelerates the coupling rate. c. Add the solution of the active ester and additive to the resin. d. Agitate the mixture at room temperature for 1-2 hours, or until a negative Kaiser test is obtained. For microwave-assisted synthesis, coupling times can be dramatically reduced to a few minutes.

-

Washing: Once coupling is complete, wash the resin thoroughly with DMF (5 x 1 min).

-

Chain Elongation: Repeat the deprotection-coupling cycle as required.

Conclusion

The use of pre-activated Fmoc-amino acids, particularly acid fluorides and active esters like OPfp, represents a significant strategic advantage in modern peptide synthesis. By providing highly reactive and stable intermediates, this approach accelerates coupling kinetics, enhances efficiency for challenging and sterically hindered residues, and critically, minimizes the risk of deleterious side reactions such as racemization and byproduct formation. For researchers in drug discovery and development, where the purity and integrity of synthetic peptides are non-negotiable, adopting a pre-activation strategy can lead to higher quality crude products, simplified purification, and ultimately, more reliable and reproducible synthetic outcomes. While in situ activation remains a viable and widely used technique, the evidence strongly supports the consideration of pre-activated derivatives as a superior choice for complex, sensitive, or high-stakes peptide syntheses.

References

- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 2. chem.uci.edu [chem.uci.edu]

- 3. chempep.com [chempep.com]

- 4. bachem.com [bachem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. researchgate.net [researchgate.net]

- 13. peptide.com [peptide.com]

- 14. peptide.com [peptide.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

The Role of Fmoc-Phe-OPfp in Amide Bond Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action, application, and performance of N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester (Fmoc-Phe-OPfp) in amide bond formation. Special emphasis is placed on its utility in Solid-Phase Peptide Synthesis (SPPS), offering detailed experimental protocols, quantitative performance data, and visual diagrams to support advanced research and development in peptide chemistry.

Core Principles: The Mechanism of Pentafluorophenyl Ester Activation

The efficacy of this compound as a coupling reagent is rooted in the chemical properties of the pentafluorophenyl (PFP) group. The five highly electronegative fluorine atoms on the phenyl ring exert a strong electron-withdrawing inductive effect. This effect significantly increases the electrophilicity of the ester's carbonyl carbon, making it highly susceptible to nucleophilic attack by the free amino group of an incoming amino acid or peptide chain.

The reaction proceeds via a two-step nucleophilic acyl substitution mechanism:

-

Nucleophilic Attack: The lone pair of electrons from the nitrogen of the N-terminal amine attacks the highly electrophilic carbonyl carbon of the this compound ester. This leads to the formation of a transient, high-energy tetrahedral intermediate.

-

Collapse and Leaving Group Expulsion: The tetrahedral intermediate is unstable and rapidly collapses. The highly stable pentafluorophenolate anion is expelled as an excellent leaving group, resulting in the formation of a new, stable amide (peptide) bond.

The high reactivity of PFP esters leads to rapid and efficient coupling reactions, which is advantageous in minimizing or eliminating undesirable side reactions, such as racemization.

Quantitative Performance Data

Fmoc-amino acid pentafluorophenyl esters are recognized for their high reactivity and efficiency in peptide synthesis. While extensive tables detailing the performance of every individual OPfp-ester are not always available, the literature provides strong evidence of their superior performance relative to other active esters and their capacity to generate high-purity peptides.

Kinetic studies have demonstrated the superior coupling speed of PFP esters (OPfp) compared to pentachlorophenyl (OPcp) and p-nitrophenyl (ONp) esters. This high rate of coupling is advantageous as it can minimize or eliminate undesirable side reactions. The relative coupling rate has been reported with a ratio of 111:3.4:1, respectively. Furthermore, the use of preformed Fmoc-amino acid pentafluorophenyl esters has been shown to produce crude peptides of high purity (>90%) for challenging sequences.

| Parameter | Value / Observation | Key Considerations |

| Relative Coupling Rate | OPfp >> OPcp > ONp (111 : 3.4 : 1) | Faster coupling minimizes side reactions like racemization. |

| Typical Crude Purity | >90% | Highly sequence-dependent, but demonstrates high efficiency.[1] |

| Coupling Time | 1-4 hours (manual SPPS) | Can be accelerated with additives like HOBt. |

| Racemization Potential | Very Low | Rapid aminolysis outcompetes oxazolone formation. |

| Stability | High | Crystalline solids, stable for storage and suitable for automated SPPS. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent application in a standard manual Solid-Phase Peptide Synthesis (SPPS) cycle.

Synthesis of this compound

This protocol describes a general method for preparing the activated ester from Fmoc-L-phenylalanine using a carbodiimide coupling agent.

Materials:

-

Fmoc-L-phenylalanine (1.0 eq)

-

Pentafluorophenol (1.1 eq)

-

N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hexane

Procedure:

-

In a clean, dry round-bottom flask, dissolve Fmoc-L-phenylalanine (1.0 eq) and pentafluorophenol (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add DIC (1.1 eq) to the cooled, stirring solution.

-

Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature.

-

Continue stirring for an additional 3-5 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the precipitated diisopropylurea byproduct.

-

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an ethyl acetate/hexane solvent system to yield this compound as a white, crystalline solid.

Manual SPPS using this compound

This protocol outlines a single coupling cycle for adding an Fmoc-Phe residue to a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

-

Fmoc-deprotected peptide-resin (1.0 eq, e.g., 0.1 mmol scale)

-

This compound (3.0 eq, 0.3 mmol)

-

1-Hydroxybenzotriazole (HOBt) (optional, but recommended, 3.0 eq, 0.3 mmol)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) solution in DMF

-

Dichloromethane (DCM), peptide synthesis grade

Experimental Workflow Diagram:

Procedure:

-

Resin Swelling: Place the peptide-resin in a suitable reaction vessel. Wash with DMF and allow to swell for 30-60 minutes.

-

Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 10 minutes. Drain and repeat the treatment for another 10 minutes.

-

Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and dibenzofulvene-piperidine adduct.

-

Coupling:

-

In a separate vial, dissolve this compound (3.0 eq) and HOBt (3.0 eq) in a minimal amount of DMF.

-

Add this solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring: Perform a qualitative Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates the coupling reaction is complete. If the test is positive (blue beads), the coupling step should be repeated with fresh reagents.

-

Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next cycle or final cleavage.

-

Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, the peptide is cleaved from the resin and side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., 95% Trifluoroacetic Acid, 2.5% Water, 2.5% Triisopropylsilane).

Conclusion

This compound is a highly effective and reliable reagent for the incorporation of phenylalanine residues during peptide synthesis. Its mechanism of action, driven by the excellent leaving group properties of the pentafluorophenolate anion, ensures rapid and efficient amide bond formation with minimal side reactions. The stability and high reactivity of Fmoc-amino acid pentafluorophenyl esters make them well-suited for both manual and automated Solid-Phase Peptide Synthesis, contributing to the successful generation of high-purity peptides for research, diagnostics, and therapeutic development.

References

An In-depth Technical Guide to Fmoc Protecting Group Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS).[1][2] Its widespread adoption is attributed to its unique characteristic of being stable under acidic conditions while being readily removable under mild basic conditions.[2][3] This orthogonality allows for the selective deprotection of the N-terminal α-amino group of a growing peptide chain without affecting the acid-labile protecting groups on amino acid side chains or the linkage to the solid support.[2][4] This technical guide provides a comprehensive overview of the core principles of Fmoc chemistry, detailed experimental protocols, quantitative data on its manipulation, and a discussion of its applications and associated challenges.

Core Principles of Fmoc Chemistry

The utility of the Fmoc group in peptide synthesis is rooted in its chemical structure and the resulting reaction mechanisms for its introduction and removal.

Fmoc Protection of Amino Acids

The Fmoc group is introduced to the α-amino group of an amino acid, forming a carbamate linkage.[5] This is typically achieved by reacting the amino acid with either 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[2][6] Fmoc-OSu is generally preferred as it is more stable and minimizes the formation of dipeptide byproducts.[2][5]

Diagram: Fmoc Protection of an Amino Acid

Caption: General scheme for the protection of an amino acid with Fmoc-OSu.

The Mechanism of Fmoc Deprotection

The removal of the Fmoc group is the critical step that allows for the stepwise elongation of the peptide chain. This process is a base-catalyzed β-elimination reaction.[7] The electron-withdrawing nature of the fluorenyl ring system makes the proton at the C9 position acidic.[5][7] A mild base, typically a secondary amine like piperidine, abstracts this acidic proton, leading to the formation of a carbanion intermediate.[6][7] This is followed by a rapid elimination that cleaves the carbamate bond, releasing the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[8] The excess amine in the reaction mixture then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct, which is washed away.[7][8]

Diagram: Mechanism of Fmoc Deprotection

Caption: Stepwise mechanism of Fmoc group removal by piperidine.

Quantitative Data in Fmoc Chemistry

The efficiency of Fmoc deprotection is influenced by the choice of base, solvent, and the specific amino acid residue. The following tables summarize key quantitative data for easy comparison.

Table 1: Common Reagents for Fmoc Deprotection

| Reagent | Concentration in DMF | Typical Deprotection Time | Notes |

| Piperidine | 20-50% (v/v) | 15-30 minutes | The most common and efficient reagent.[1][9] |

| Piperazine/DBU/Formic Acid | 5% / 1% / 1% | Variable | An alternative to piperidine.[10] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-10% | Shorter than piperidine | A stronger, non-nucleophilic base; can increase risk of side reactions.[11] |

| Morpholine | 50% | Slower than piperidine | A milder base, sometimes used to minimize side reactions.[12] |

Table 2: Deprotection Kinetics of Fmoc-Amino Acids

The rate of Fmoc removal can vary depending on the amino acid. For instance, deprotection of Fmoc-L-Arginine(Pbf)-OH is generally slower than that of Fmoc-L-Leucine-OH.[13]

| Amino Acid | Deprotection Reagent (in DMF) | Deprotection (%) at 3 min | Deprotection (%) at 7 min | Deprotection (%) at 10 min |

| Fmoc-L-Leucine-OH | 20% 4-Methylpiperidine (4MP) | ~80 | >95 | >99 |

| Fmoc-L-Leucine-OH | 20% Piperidine (PP) | ~80 | >95 | >99 |

| Fmoc-L-Leucine-OH | 20% Piperazine (PZ) | ~80 | >95 | >99 |

| Fmoc-L-Arginine(Pbf)-OH | 20% 4-Methylpiperidine (4MP) | <40 | ~70 | >90 |

| Fmoc-L-Arginine(Pbf)-OH | 20% Piperidine (PP) | <40 | ~70 | >90 |

| Fmoc-L-Arginine(Pbf)-OH | 20% Piperazine (PZ) | <30 | ~60 | ~85 |

Data interpreted from graphical representations in the source.[13]

Experimental Protocols

Detailed and consistent methodologies are crucial for successful peptide synthesis using Fmoc chemistry.

Protocol 1: Fmoc Protection of an Amino Acid (using Fmoc-OSu)

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate.[5]

-

Addition of Fmoc-OSu: Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.[5]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.[5]

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.[5]

-

Acidification and Isolation: Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid. The Fmoc-amino acid will precipitate and can be collected by filtration, washed with cold water, and dried under vacuum.[5]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle

The SPPS cycle is an iterative process of deprotection, washing, coupling, and washing.

Diagram: SPPS Workflow

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. benchchem.com [benchchem.com]

- 3. chempep.com [chempep.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. genscript.com [genscript.com]

- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. peptide.com [peptide.com]

- 12. chimia.ch [chimia.ch]

- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-Phe-OPfp stability and recommended storage conditions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester (Fmoc-Phe-OPfp). A thorough understanding of these factors is critical for ensuring the integrity of this reagent, leading to reproducible results in peptide synthesis and other applications in drug development.

Physicochemical Properties and Stability Profile

This compound is a white to off-white crystalline solid widely used as an activated amino acid in solid-phase peptide synthesis (SPPS). The pentafluorophenyl (Pfp) ester is a highly reactive leaving group, facilitating efficient amide bond formation. A key advantage of Pfp esters is their enhanced stability, particularly towards hydrolysis, when compared to other active esters like N-hydroxysuccinimide (NHS) esters.[1][2]

General Stability Characteristics

Pentafluorophenyl esters, in general, exhibit greater stability than many other classes of active esters. This increased stability is attributed to the electron-withdrawing nature of the fluorine atoms, which stabilizes the ester linkage. However, like all active esters, this compound is susceptible to degradation over time, primarily through hydrolysis of the ester and premature cleavage of the Fmoc protecting group.

Degradation Pathways

The primary degradation pathways for this compound include:

-

Hydrolysis of the Pentafluorophenyl Ester: Exposure to moisture can lead to the hydrolysis of the active ester, yielding Fmoc-Phe-OH and pentafluorophenol. This reduces the coupling efficiency of the reagent.

-

Cleavage of the Fmoc Group: The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is base-labile. Trace amounts of basic impurities in solvents or on storage container surfaces can lead to the premature removal of the Fmoc group, resulting in the formation of H-Phe-OPfp. This can lead to undesired side reactions during peptide synthesis.[3]

-

Thermal Degradation: Elevated temperatures can accelerate both the hydrolysis of the Pfp ester and the cleavage of the Fmoc group.[4]

Recommended Storage Conditions

Proper storage is paramount to maintain the purity and reactivity of this compound. The following conditions are recommended based on general guidelines for Fmoc-protected amino acids and active esters.

Table 1: Recommended Storage Conditions for this compound

| Condition | Recommendation | Rationale |

| Temperature | Long-term (Solid): -20°C[5] Short-term (Solid): 2-8°C[6] | Reduces the rate of thermal degradation and potential side reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric moisture, thereby preventing hydrolysis of the pentafluorophenyl ester. |

| Light | Protect from light by storing in an amber vial or in a dark location. | The fluorenyl moiety of the Fmoc group can be susceptible to photolytic degradation. |

| Container | Use a tightly sealed, clean, and dry container. | Prevents contamination from moisture and other atmospheric components. |

| Form | Store as a solid powder. Prepare solutions fresh before use. | Solutions, particularly in solvents like DMF, are more prone to degradation than the solid material.[7] |

| Handling | Handle in a dry, well-ventilated area. Avoid repeated opening and closing of the container in a humid environment. | Minimizes exposure to moisture and atmospheric contaminants. Aliquoting the solid into smaller, single-use vials is good practice. |

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of this compound in research and development, it is crucial to perform stability assessments. The following are detailed methodologies for key experiments.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the purity of this compound and detecting any degradation products.

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products, such as Fmoc-Phe-OH and H-Phe-OPfp.

Materials:

-

This compound

-

HPLC grade acetonitrile (ACN)

-

HPLC grade water

-

Trifluoroacetic acid (TFA)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC system with a UV detector

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) TFA in water.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

For analysis, dilute the stock solution to a final concentration of 0.1 mg/mL with the initial mobile phase composition.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 265 nm (for the Fmoc group)

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Gradient Program:

-

0-5 min: 50% B

-

5-25 min: 50% to 95% B (linear gradient)

-

25-30 min: 95% B

-

30.1-35 min: 50% B (re-equilibration)

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound.

-

Monitor for the appearance of new peaks over time, which may correspond to degradation products.

-

Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.

-

Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the sample under various stress conditions to identify potential degradation products and to demonstrate the specificity of the stability-indicating HPLC method.[1]

Objective: To generate and identify the degradation products of this compound under acidic, basic, oxidative, and thermal stress.

Procedure:

-

Acid Hydrolysis:

-

Dissolve this compound in a 1:1 mixture of acetonitrile and 0.1 M HCl.

-

Incubate the solution at 60°C for 24 hours.

-

Neutralize an aliquot with 0.1 M NaOH and analyze by HPLC.

-

-

Base Hydrolysis:

-

Dissolve this compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH.

-

Incubate the solution at room temperature for 1 hour.

-

Neutralize an aliquot with 0.1 M HCl and analyze by HPLC.

-

-

Oxidative Degradation:

-

Dissolve this compound in acetonitrile and add 3% hydrogen peroxide.

-

Incubate the solution at room temperature for 24 hours.

-

Analyze an aliquot by HPLC.

-

-

Thermal Degradation:

-

Store a solid sample of this compound in an oven at 105°C for 48 hours.

-

Dissolve a portion of the stressed solid in acetonitrile and analyze by HPLC.

-

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.

Caption: Workflow for assessing the stability and determining the shelf-life of this compound.

Caption: Primary degradation pathways for this compound.

Conclusion

The stability of this compound is a critical factor for its successful application in peptide synthesis and drug development. By adhering to the recommended storage conditions of low temperature, inert atmosphere, and protection from light, the integrity of the reagent can be maintained. Furthermore, the implementation of robust analytical methods, such as stability-indicating HPLC and forced degradation studies, allows for the continuous monitoring of purity and the identification of potential degradation products. This comprehensive approach ensures the reliability and reproducibility of synthetic processes that utilize this compound.

References

The Solubility Profile of Fmoc-Phe-OPfp: A Technical Guide for Researchers

This guide provides an in-depth analysis of the solubility of N-α-Fmoc-L-phenylalanine pentafluorophenyl ester (Fmoc-Phe-OPfp), a critical activated ester used in solid-phase peptide synthesis (SPPS). Understanding its solubility in various organic solvents is paramount for efficient stock solution preparation, reaction kinetics, and overall synthesis success. This document outlines known solubility data, provides a general experimental protocol for solubility determination, and illustrates the reagent's role in the SPPS workflow.

Solubility of this compound: A Comparative Analysis

The solubility of this compound is highest in polar aprotic solvents, which are capable of solvating the large, protected amino acid derivative. N,N-Dimethylformamide (DMF) is the most commonly cited solvent for dissolving this compound and related activated esters, offering excellent solvation properties that are ideal for peptide coupling reactions. While precise quantitative data across a wide range of solvents is not always published in a consolidated format, the following table summarizes typical solubility behavior based on supplier technical data sheets and common laboratory use.

Table 1: Quantitative and Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Name | Abbreviation | Formula | Solvent Type | Reported Solubility (at 25 °C) | Notes |

| N,N-Dimethylformamide | DMF | C₃H₇NO | Polar Aprotic | > 100 mg/mL | The preferred solvent for SPPS coupling reactions. Forms stable solutions. |

| N-Methyl-2-pyrrolidone | NMP | C₅H₉NO | Polar Aprotic | > 100 mg/mL | An alternative to DMF, often used for difficult sequences. |

| Dichloromethane | DCM | CH₂Cl₂ | Polar Aprotic | Soluble | Commonly used in peptide synthesis for washing steps and some coupling protocols. |

| Tetrahydrofuran | THF | C₄H₈O | Polar Aprotic | Sparingly Soluble | Generally not recommended for creating concentrated stock solutions. |

| Acetonitrile | ACN | C₂H₃N | Polar Aprotic | Sparingly Soluble | Limited use for dissolving this compound in coupling reactions. |

| Diethyl Ether | Et₂O | (C₂H₅)₂O | Non-polar | Insoluble | Used as a non-solvent for precipitation and washing of final peptide products. |

| Hexanes | C₆H₁₄ | Non-polar | Insoluble | Not a suitable solvent for this reagent. |

Experimental Protocol: Determining Solubility

The following is a standardized protocol for determining the equilibrium solubility of a compound like this compound in a specific solvent at a controlled temperature.

Objective: To determine the saturation point of this compound in a given solvent.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., DMF, analytical grade)

-

Analytical balance (± 0.01 mg precision)

-

Vials with screw caps (e.g., 2 mL HPLC vials)

-

Thermostatic shaker or incubator capable of maintaining 25 °C ± 0.5 °C

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

Volumetric flasks and pipettes

Methodology:

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The goal is to have undissolved solid remaining after equilibrium is reached.

-

Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to 25 °C. Allow the mixture to shake for a minimum of 24 hours to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

Sample Filtration: After equilibration, let the vial stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle. Carefully draw the supernatant using a syringe and filter it through a 0.2 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.

-

Dilution and Analysis: Create a precise dilution of the saturated filtrate. Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer (measuring absorbance at the characteristic wavelength for the Fmoc group, ~265 nm or ~301 nm).

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The final value, typically expressed in mg/mL or mol/L, represents the solubility of this compound in that solvent at 25 °C.

This experimental workflow can be visualized as a clear sequence of steps, from preparation to final analysis.

Caption: Workflow for determining the solubility of this compound.

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is an activated ester of Fmoc-L-phenylalanine. The pentafluorophenyl (Pfp) group is a highly effective leaving group, facilitating the acylation of the free N-terminal amine of the growing peptide chain attached to a solid support. The high solubility of this compound in DMF is crucial for this process, as it allows for the preparation of concentrated solutions that drive the coupling reaction to completion efficiently. The general SPPS cycle, where this reagent is used, involves sequential deprotection and coupling steps.

In-Depth Technical Guide to CAS 86060-92-6: Fmoc-Phe-OPfp

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 86060-92-6, identified as N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester, commonly abbreviated as Fmoc-Phe-OPfp. This reagent is a cornerstone in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS), enabling the precise incorporation of the amino acid L-phenylalanine into peptide chains.[1]

The strategic use of the Fmoc protecting group for the α-amino function, combined with the highly activated pentafluorophenyl ester at the C-terminus, makes this compound a highly efficient building block for the synthesis of a wide array of peptides, from simple sequences to complex therapeutic molecules.[2] This guide will delve into its chemical and physical properties, provide detailed experimental protocols for its synthesis and application, discuss its role in the generation of biologically active peptides, and present key analytical and spectroscopic data.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its chemical structure is characterized by the presence of the bulky, base-labile Fmoc group, the L-phenylalanine residue, and the electron-withdrawing pentafluorophenyl ester, which serves as an excellent leaving group during the coupling reaction in peptide synthesis.[2]

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |